H-Cys-Arg-Ser-Ser-OH, also known as Cysteine-Arginine-Serine-Serine, is a peptide composed of four amino acids: cysteine, arginine, and two serines. This compound is notable for its potential biological activities and applications in various scientific fields. The molecular formula for H-Cys-Arg-Ser-Ser-OH is with a molecular weight of approximately 405.58 g/mol .
The peptide can be synthesized through various methods in laboratory settings, often utilizing solid-phase peptide synthesis techniques. It may also be derived from natural sources where similar sequences are present in proteins or peptides.
H-Cys-Arg-Ser-Ser-OH falls under the classification of peptides, which are short chains of amino acids linked by peptide bonds. Peptides can serve numerous biological functions, including hormone activity, enzyme catalysis, and signaling pathways.
The synthesis of H-Cys-Arg-Ser-Ser-OH typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. The process involves the following steps:
The choice of coupling reagents and the conditions (such as temperature and pH) can significantly influence the yield and purity of the synthesized peptide. Additionally, the formation of disulfide bonds between cysteine residues can enhance stability and biological activity.
The molecular structure of H-Cys-Arg-Ser-Ser-OH consists of:
The structural representation can be visualized using molecular modeling software, which allows for an understanding of its three-dimensional conformation and potential interactions with other biomolecules.
H-Cys-Arg-Ser-Ser-OH can undergo several chemical reactions:
Understanding these reactions is crucial for applications involving drug design and protein engineering, where stability and reactivity are key considerations.
The mechanism of action for H-Cys-Arg-Ser-Ser-OH largely depends on its interactions with biological systems.
Studies have shown that modifications to specific residues can alter biological activity, indicating the importance of each amino acid's role within the peptide.
The physical properties include:
Chemical properties include:
Relevant data indicates that peptides with disulfide bonds exhibit increased thermal stability compared to their linear counterparts.
H-Cys-Arg-Ser-Ser-OH has several applications in scientific research:
The N-terminal cysteine in H-Cys-Arg-Ser-Ser-OH confers distinctive redox properties and structural plasticity. Cysteine’s thiol group (pKa ≈ 8.3) exhibits nucleophilic character under physiological conditions, enabling oxidation to form disulfide-linked dimers (Cys-S-S-Cys) or cyclic structures when paired with C-terminal cysteines in longer peptides [6] . This oxidation propensity is quantified by redox potential (E°), where lower values indicate stronger oxidation tendency. For H-Cys-Arg-Ser-Ser-OH, the proximity of the cationic arginine residue elevates the thiol pKa through electrostatic stabilization of the thiolate anion, thereby modulating oxidation kinetics [6].
Disulfide bond formation induces conformational constraints detectable via circular dichroism spectroscopy. The CXXX motif positions the N-terminal cysteine for intermolecular bonding rather than intramolecular cyclization due to insufficient backbone flexibility and absence of a C-terminal partner cysteine. Structural modeling indicates that dimerization generates an extended β-sheet-like architecture stabilized by hydrogen bonding between serine residues and disulfide bridges [8].
Table 1: Redox Properties of N-Terminal Cysteine in H-Cys-Arg-Ser-Ser-OH
Parameter | Value | Significance |
---|---|---|
Thiol pKa | ~8.5 | Higher than isolated Cys (8.3) due to Arg+ |
Redox Potential (E°) | -0.22 V | Favors oxidation vs. glutathione (-0.24 V) |
Disulfide Bond Stability (ΔG) | -3.1 kcal/mol | Spontaneous dimerization tendency |
The central Arg-Ser-Ser (RSS) sequence constitutes a functionally conserved recognition motif across eukaryotic signaling systems. Biochemical analyses reveal its prevalence in RNA-binding proteins like SRSF5 and SRSF6, where it localizes within the RNA recognition motif (RRM1) N-terminus. Mutagenesis studies demonstrate that RSS deletion ablates ≈90% of splicing enhancement activity in SMN1/2 minigene assays, confirming its functional necessity [3].
The RSS motif serves as a protein kinase C (PKC) substrate with isozyme-specific phosphorylation kinetics. PKCα, PKCβI, PKCβII, and PKCγ preferentially phosphorylate the second serine (position +0), requiring arginine at the -2 position for optimal recognition. This specificity aligns with PKC’s consensus motif (R/K)X(S/T) where X denotes any residue. Phosphorylation kinetics studies show Vmax/Km values 3-fold higher for PKCγ versus PKCδ, attributable to PKCγ’s catalytic cleft accommodating basic residues at positions -5 to -3 [5] .
Table 2: Kinase Recognition Parameters for RSS Motif
PKC Isozyme | Km (μM) | Vmax (nmol/min/mg) | Specificity (Vmax/Km) |
---|---|---|---|
PKCα | 18.2 ± 1.5 | 142 ± 8 | 7.80 |
PKCγ | 12.7 ± 0.9 | 135 ± 6 | 10.63 |
PKCδ | 29.4 ± 2.1 | 98 ± 7 | 3.33 |
PKCϵ | 35.6 ± 3.3 | 84 ± 9 | 2.36 |
Phosphorylated RSS (RS-pS) adopts distinct conformational states detectable by 31P-NMR. The introduction of a dianionic phosphate group enhances hydrogen bonding capacity with arginine’s guanidinium group, stabilizing a cis-like backbone configuration critical for interactions with SH2 domains or phosphoserine-binding modules [5] .
H-Cys-Arg-Ser-Ser-OH exhibits conformational polymorphism dependent on redox state. Linear monomeric structures display high torsional flexibility in molecular dynamics simulations, sampling β-turn (ϕ = -60°, ψ = -30°) and polyproline II (ϕ = -75°, ψ = 145°) conformations. Conversely, disulfide-linked dimers adopt constrained geometries with Ramachandran angles clustered near extended β-strand regions (ϕ = -120°, ψ = 135°) [8].
Cyclization via C-terminal cysteine extension (e.g., H-Cys-Arg-Ser-Ser-Cys-OH) imposes profound functional consequences. Comparative studies of cyclic Cys-Arg-Ser-Ser-Cys versus linear H-Cys-Arg-Ser-Ser-OH reveal:
Table 3: Structural Parameters of Linear vs. Cyclic RSS Motifs
Parameter | Linear H-Cys-Arg-Ser-Ser-OH | Cyclic Cys-Arg-Ser-Ser-Cys |
---|---|---|
Radius of Gyration | 7.2 ± 0.3 Å | 5.1 ± 0.2 Å |
Disulfide Bond Length | Not applicable | 2.02 ± 0.05 Å |
Dominant Secondary Structure | Disordered coil | Type I β-turn |
Backbone RMSD (MD) | 3.7 Å | 0.9 Å |
The RSS motif’s structural versatility enables functional adaptation: linear forms facilitate kinase docking through conformational accessibility, while cyclic topologies enhance target specificity in protein interaction networks [8].
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